molecular formula C7H4ClIO B154996 3-Iodobenzoyl chloride CAS No. 1711-10-0

3-Iodobenzoyl chloride

Cat. No.: B154996
CAS No.: 1711-10-0
M. Wt: 266.46 g/mol
InChI Key: DTELTOREECFDBC-UHFFFAOYSA-N
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Description

3-Iodobenzoyl chloride is an organic compound with the molecular formula C7H4ClIO. It is a derivative of benzoyl chloride where an iodine atom is substituted at the meta position of the benzene ring. This compound is often used as a reagent in organic synthesis to introduce benzoyl chloride groups .

Preparation Methods

3-Iodobenzoyl chloride can be synthesized through the reaction of benzoic acid with iodocarbonyl chloride. The reaction is typically carried out in a solvent such as dimethylformamide or trichloromethane . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

3-Iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.

Scientific Research Applications

Organic Synthesis

3-Iodobenzoyl chloride is primarily utilized as an acylating agent in organic synthesis. It plays a crucial role in the formation of various derivatives through acylation reactions involving nucleophilic groups such as amines and alcohols.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its ability to introduce the iodobenzoyl group into molecular frameworks makes it valuable for developing new drugs.

Case Study: Synthesis of Opioid Analogs

A notable application involves the synthesis of radiolabeled opiates for receptor binding assays. By utilizing this compound, researchers have successfully generated novel compounds that are critical for studying opioid receptors and their interactions .

Agrochemical Production

The compound is also employed in the formulation of agrochemicals. It is involved in synthesizing pesticides and herbicides that are essential for crop protection.

Example Applications

  • Pesticide Development : The introduction of the iodobenzoyl moiety enhances the biological activity of agrochemical agents, making them more effective against pests and diseases.

Synthesis of Dyestuffs

This compound can be used in the production of dyes and pigments. Its reactivity allows it to form complex structures that are integral to color development in various materials.

Chemical Reactions Involving this compound

The compound participates in several types of chemical reactions:

Reaction TypeDescription
Nucleophilic Substitution Chlorine atom is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction Although less common, it can participate in redox reactions under specific conditions.

Mechanism of Action

The mechanism of action of 3-iodobenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

3-Iodobenzoyl chloride can be compared with other benzoyl chloride derivatives:

These comparisons highlight the unique position of the iodine atom in this compound, which influences its chemical behavior and applications.

Biological Activity

3-Iodobenzoyl chloride is an important chemical compound in organic synthesis, particularly known for its utility in various biological and pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is an aromatic acyl chloride with the molecular formula C8_8H6_6ClIO. It is characterized by the presence of an iodine atom at the meta position relative to the carbonyl group. This structural feature contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form covalent bonds with various biomolecules, including proteins and nucleic acids. The following mechanisms have been identified:

  • Acylation Reactions : this compound can undergo acylation reactions with amines, leading to the formation of amides. This property is exploited in synthesizing biologically active compounds.
  • Radical Reactions : It participates in radical reactions, which can lead to the formation of complex organic structures that exhibit biological activity .

Therapeutic Applications

Recent studies have highlighted several therapeutic applications for derivatives of this compound:

  • Antidiabetic Properties : Research indicates that compounds derived from this compound can enhance adiponectin production in human bone marrow mesenchymal stem cells (hBM-MSCs), which is associated with improved insulin sensitivity. This suggests potential applications in treating diabetes and obesity .
  • Anticancer Activity : Some derivatives have shown promise in anticancer studies by inducing apoptosis in cancer cell lines through their reactive intermediates formed during chemical reactions .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in specific cancer cell lines through radical mechanisms.
AntidiabeticIncreased adiponectin production linked to enhanced insulin sensitivity in hBM-MSCs.
Synthesis of MacrolactamsDemonstrated potential for synthesizing complex macrolactams via radical cyclization reactions.

Detailed Research Findings

  • Radical Cyclization Studies : A study investigated the use of this compound in radical cyclization reactions to synthesize benzomacrolactams. The results showed that while expected cyclized products were not formed, new biphenyl compounds were produced instead, indicating the compound's versatility in synthetic chemistry .
  • Adiponectin Production : In a high-fat-diet mouse model, derivatives of this compound were shown to significantly increase adiponectin levels, suggesting a mechanism involving peroxisome proliferator-activated receptors (PPARs), which are crucial for metabolic regulation .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-iodobenzoyl chloride critical for experimental design?

  • Answer : Key properties include:

  • Molecular formula : C₇H₄ClIO; Molecular weight : 266.46 g/mol .
  • Melting point : 23–25°C; Boiling point : 159–160°C (at ambient pressure) .
  • Purity : >98% (assessed via GC/T) .
  • Hygroscopicity : Reacts violently with water, necessitating anhydrous handling .
    These properties guide storage (e.g., desiccated, inert atmosphere) and reaction conditions (e.g., moisture-free solvents) .

Q. What are standard synthetic routes to prepare this compound, and how is purity validated?

  • Answer :

  • Synthesis : React 3-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux, followed by distillation to isolate the product .
  • Purity validation : Use gas chromatography (GC) with thermal conductivity detection (TCD) or NMR spectroscopy to confirm absence of residual 3-iodobenzoic acid or SOCl₂ .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use a fume hood to avoid inhalation of vapors .
  • Spill management : Neutralize spills with sodium bicarbonate and collect in designated hazardous waste containers .

Advanced Research Questions

Q. How is this compound employed in synthesizing thiazolidine derivatives, and what factors optimize reaction yields?

  • Answer :

  • Application : React with L-cysteine methyl ester hydrochloride to form methyl (2R,4R)-2-(2-chlorophenyl)-3-(3-iodobenzoyl)-thiazolidine-4-carboxylate (42% yield) via nucleophilic acyl substitution .
  • Optimization :
  • Use anhydrous dichloromethane (DCM) to suppress hydrolysis .
  • Employ triethylamine (TEA) as a base to scavenge HCl, improving reaction efficiency .
  • Purification : Flash chromatography (EtOAc/PE gradient) isolates the product .

Q. What advanced analytical techniques characterize intermediates derived from this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR confirms regioselective acylation (e.g., δ ~7.5–8.3 ppm for aromatic protons adjacent to iodine) .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 267.45 for C₇H₅ClIO⁺) .
  • TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in EtOAc/hexane) .

Q. How does the iodine substituent influence the reactivity of this compound in acylation reactions?

  • Answer :

  • Electron-withdrawing effect : The iodine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted benzoyl chlorides .
  • Steric effects : The meta-iodine position minimizes steric hindrance, enabling efficient coupling in sterically demanding reactions (e.g., peptide synthesis) .

Q. What strategies mitigate challenges in isolating products from reactions involving this compound?

  • Answer :

  • Moisture control : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis .
  • Workup : Extract unreacted starting material with saturated NaHCO₃, followed by drying (MgSO₄) and solvent evaporation .
  • Crystallization : Recrystallize products from ethanol/water mixtures to enhance purity .

Q. Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and stoichiometric base (e.g., TEA) for high-yield acylations .
  • Characterization : Combine NMR and HRMS to resolve structural ambiguities caused by iodine’s isotopic pattern .
  • Safety : Always quench excess reagent with bicarbonate before disposal .

Properties

IUPAC Name

3-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTELTOREECFDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70169012
Record name 3-Iodobenzoyl chloride
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Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1711-10-0
Record name 3-Iodobenzoyl chloride
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Record name 3-Iodobenzoyl chloride
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Record name 1711-10-0
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Record name 3-iodobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A stirred suspension of 3-iodobenzoic acid (8.84 g) in thionyl chloride (44 mL) is heated at reflux for 30 minutes. The dark brown solution is evaporated to give 3-iodobenzoyl chloride (9.8 g) as a brown oil.
Quantity
8.84 g
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reactant
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44 mL
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (2.66 mL, 30.4 mmol) was added dropwise to a suspension of 3-iodobenzoic acid (6.98 g, 27.6 mmol) in DCM (140 mL) under a nitrogen atmosphere at room temperature. The mixture was then stirred at rt for 4 h. After the reaction was complete, solvent was removed in vacuum to yield a residue (3-iodobenzoyl chloride), which was dried in high vacuum and used without further purification. This residue was dissolved in DCM (25 mL) and added slowly to a 0° C., stirred solution of 3,5-diisopropyl-[1,1′-biphenyl]-4-amine (5.0 g, 19.73 mmol) and pyridine (2.71 ml, 33.5 mmol) in DCM (50 mL). The mixture was then warmed up and stirred at rt overnight. After the reaction was complete water was added. Aqueous mixture was extracted with DCM. The DCM layer was separated, washed with water (2×) and brine, and then dried over anhydrous Na2SO4. Filtration and evaporation gave an off-white solid which was recrystallized from 10% hexane in DCM to afford the title compound (5.3 g, 55%).
Quantity
2.66 mL
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reactant
Reaction Step One
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6.98 g
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reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 15 g (0.06 mol) of 3-iodobenzoic acid in 100 ml of anhydrous dichloromethane is introduced into a round-bottomed flask, 13 ml (0.063 mol) of dicyclohexylamine are added and the mixture is stirred for one hour. 4.6 ml (0.063 mol) of thionyl chloride are then added and the mixture is stirred for one hour. The mixture is evaporated to dryness, the residue is taken up in anhydrous ethyl ether, the dicyclohexylamine salt is filtered off and the filtrate is evaporated. 17 g (100%) of the crude acid chloride are collected, which product will be used without further purification for the rest of the synthesis.
Quantity
15 g
Type
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Reaction Step One
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100 mL
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Reaction Step One
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13 mL
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4.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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